What is the pKa and molecular weight of 2-Ethoxy-1-ethanamine hydrochloride?
What is the pKa and molecular weight of 2-Ethoxy-1-ethanamine hydrochloride?
Title: Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-Ethoxy-1-ethanamine Hydrochloride
Executive Summary
2-Ethoxy-1-ethanamine hydrochloride (also known as 2-ethoxyethylamine hydrochloride) is a critical aliphatic amine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Understanding its exact physicochemical parameters—specifically its molecular weight and acid dissociation constant (pKa)—is paramount for predicting its pharmacokinetic behavior, solubility, and reactivity in synthetic pathways. This whitepaper provides an authoritative analysis of these properties, addresses notable discrepancies in literature regarding its pKa, and establishes self-validating experimental protocols for rigorous laboratory characterization.
Physicochemical Properties & Structural Analysis
Molecular Weight and Salt Formation The free base form of 2-ethoxy-1-ethanamine (CAS: 110-76-9) has a molecular formula of C₄H₁₁NO and a molecular weight of 89.14 g/mol [2]. However, in pharmaceutical and synthetic applications, the free base is often difficult to handle due to its volatility and susceptibility to atmospheric oxidation. To mitigate this, the compound is synthesized and supplied as a hydrochloride salt (CAS: 135201-16-0)[3][4]. The addition of hydrochloric acid (HCl, 36.46 g/mol ) yields a total molecular weight of 125.60 g/mol for 2-ethoxy-1-ethanamine hydrochloride (C₄H₁₂ClNO)[5].
Causality of Salt Selection: The hydrochloride salt form ensures crystalline stability, significantly reduces vapor pressure, and provides high aqueous solubility. This makes it the preferred physical state for precise stoichiometric calculations in medicinal chemistry workflows[1].
Table 1: Summary of Physicochemical Properties
| Property | Value | Notes / Source |
| Chemical Name | 2-Ethoxy-1-ethanamine hydrochloride | IUPAC standard nomenclature |
| CAS Number | 135201-16-0 | Hydrochloride salt form[3] |
| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO · HCl |
| Molecular Weight | 125.60 g/mol | Computed by [5] |
| Free Base MW | 89.14 g/mol | CAS: 110-76-9[6] |
| Reported pKa (Database) | 6.26 (at 25°C) | Subject to discrepancy[2][7] |
| Estimated pKa (Theoretical) | ~9.32 | Based on comparative nucleophilicity[7] |
The pKa Discrepancy: Mechanistic Causality & Expert Insight
The pKa of the conjugate acid of 2-ethoxy-1-ethanamine is a subject of notable discrepancy in chemical literature. Several commercial databases report a pKa of 6.26 at 25°C[2][6]. However, as an application scientist, relying solely on aggregated database values without mechanistic scrutiny introduces significant risk into pH-dependent experimental designs.
Mechanistic Causality: Standard primary aliphatic amines (e.g., ethylamine) typically exhibit a pKa of approximately 10.6. The introduction of an ether oxygen at the beta-position introduces an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the amine nitrogen through the sigma bonds, destabilizing the positively charged conjugate acid and thereby lowering the pKa.
Despite this inductive effect, a pKa of 6.26 is anomalously low for this class of molecules. For comparative context, 2-methoxyethylamine—a nearly identical structural analog—has a well-documented pKa of approximately 9.89[7]. Based on comparative nucleophilicity and inductive scaling, the true pKa of 2-ethoxyethylamine is estimated to be around 9.32 [7]. The anomalous 6.26 value likely stems from legacy data propagation errors, measurements taken in non-aqueous solvent systems, or confusion with a different derivative.
Fig 1. Mechanistic pathway of the inductive effect lowering the pKa of 2-ethoxy-1-ethanamine.
Experimental Protocols: Self-Validating Systems
Because of the aforementioned pKa discrepancy, empirical validation is mandatory before utilizing this compound in pH-sensitive formulations or complex syntheses (such as Tamsulosin intermediates)[1]. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: LC-MS/MS Exact Mass Confirmation
Objective: To confirm the molecular weight (125.60 g/mol for the salt, 89.14 g/mol for the free base) and ensure no degradation products (e.g., oxidation or hydrolysis artifacts) are present prior to titration. Causality: Impurities, particularly structurally related amines, will skew potentiometric titration curves, leading to inaccurate pKa determinations.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of 2-ethoxy-1-ethanamine hydrochloride in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes to ensure elution of the highly polar amine.
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Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode.
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Data Analysis: Monitor for the protonated free base molecular ion [M+H]+ at m/z 90.14. The absence of secondary peaks confirms the purity required for downstream pKa analysis.
Protocol 2: High-Precision Potentiometric Titration for pKa Resolution
Objective: To empirically determine the true pKa of 2-ethoxy-1-ethanamine and resolve the literature discrepancy. Causality: Potentiometric titration using a glass electrode in a temperature-controlled, inert atmosphere prevents CO₂ absorption. Primary amines rapidly react with atmospheric CO₂ to form carbamates, which artificially alters the pH and ruins the titration curve.
Step-by-Step Methodology:
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Environmental Control: Purge 50 mL of ultra-pure deionized water with Nitrogen gas (N₂) for 30 minutes to remove dissolved CO₂. Maintain the titration vessel at exactly 25.0 ± 0.1°C using a water jacket.
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Sample Dissolution: Dissolve exactly 1.256 g (10.0 mmol) of 2-ethoxy-1-ethanamine hydrochloride into the degassed water to create a 0.2 M solution.
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Titration: Titrate the solution using standardized 0.1 M NaOH under continuous stirring and an N₂ blanket. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize (drift < 0.005 pH/min) before recording.
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Self-Validation (Gran Plot): Instead of relying solely on the inflection point, plot the first derivative (dpH/dV) to precisely locate the equivalence point. The pH at exactly half the equivalence volume represents the pKa ( pH=pKa ). Perform a backward titration with 0.1 M HCl to confirm hysteresis is absent, validating the electrode's response.
Fig 2. Self-validating potentiometric titration workflow for 2-ethoxy-1-ethanamine pKa determination.
Conclusion
2-Ethoxy-1-ethanamine hydrochloride is a fundamental intermediate with a confirmed molecular weight of 125.60 g/mol [5]. While legacy databases frequently cite its pKa as 6.26[2], mechanistic chemical principles and comparative nucleophilicity strongly suggest a true pKa closer to 9.32[7]. Drug development professionals must employ rigorous, self-validating analytical workflows—such as inert-atmosphere potentiometric titration—to empirically verify these parameters before integration into complex pharmaceutical syntheses.
References
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National Center for Biotechnology Information (NIH). "2-Ethoxy-1-ethanamine hydrochloride". PubChem Compound Summary for CID 45074949. Available at:[Link]
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